Diethyl tetrafluorosuccinate chemical properties
Diethyl tetrafluorosuccinate chemical properties
An In-depth Technical Guide to the Chemical Properties of Diethyl Tetrafluorosuccinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl tetrafluorosuccinate (CAS No. 377-71-9), with the IUPAC name diethyl 2,2,3,3-tetrafluorobutanedioate, is a fluorinated organic compound. Its chemical structure, featuring a fully fluorinated four-carbon backbone with two flanking ethyl ester groups, imparts unique properties that make it a subject of interest in synthetic chemistry. The presence of fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of organic molecules, making fluorinated compounds like diethyl tetrafluorosuccinate valuable intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.
This technical guide provides a comprehensive overview of the known chemical properties of diethyl tetrafluorosuccinate, including its physical characteristics, spectral data, and a plausible experimental protocol for its synthesis and purification.
Chemical Structure
Formula: C₈H₁₀F₄O₄ Molecular Weight: 246.16 g/mol
Physical and Chemical Properties
The physical and chemical properties of diethyl tetrafluorosuccinate are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 377-71-9 | [1][2] |
| Molecular Formula | C₈H₁₀F₄O₄ | [2] |
| Molecular Weight | 246.16 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 78 °C at 5 mmHg | [3] |
| Density | 1.273 g/cm³ | [3] |
| Refractive Index | 1.368 | [3] |
| Flash Point | 78 °C at 5 mmHg | [3] |
| Storage Temperature | 2-8 °C | [3] |
| Purity | Typically ≥97% | [1] |
Solubility
Spectroscopic Data
Detailed spectroscopic data is essential for the structural confirmation and purity assessment of diethyl tetrafluorosuccinate. While comprehensive, fully assigned spectra are not widely published, the following provides an overview of expected spectroscopic characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show two main signals corresponding to the ethyl groups. A triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, resulting from coupling with each other. The chemical shifts will be influenced by the electronegative ester and fluorinated alkyl groups.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the two fluorinated carbons of the succinate backbone. The signals for the fluorinated carbons will exhibit coupling with the fluorine atoms.
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¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, as the four fluorine atoms are chemically equivalent in the symmetrical structure of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of diethyl tetrafluorosuccinate will be characterized by strong absorption bands typical for an ester. Key expected peaks include:
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C=O stretching: A strong absorption band in the region of 1750-1735 cm⁻¹, characteristic of the carbonyl group in an ester.
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C-O stretching: Strong bands in the region of 1300-1000 cm⁻¹ corresponding to the C-O single bonds of the ester group.
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C-F stretching: Strong absorption bands in the region of 1400-1000 cm⁻¹, characteristic of carbon-fluorine bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For diethyl tetrafluorosuccinate, the molecular ion peak (M⁺) would be observed at m/z 246. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) and the cleavage of the carbon-carbon bonds in the backbone.
Experimental Protocols
Synthesis of Diethyl Tetrafluorosuccinate via Fischer Esterification
Principle: Tetrafluorosuccinic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst to form diethyl tetrafluorosuccinate and water. The equilibrium is driven towards the product side by using an excess of the alcohol and/or by removing the water formed during the reaction.
Materials:
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Tetrafluorosuccinic acid
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Absolute ethanol
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Concentrated sulfuric acid (catalyst)
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Anhydrous sodium sulfate
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Diethyl ether
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tetrafluorosuccinic acid and an excess of absolute ethanol (e.g., 5-10 molar equivalents).
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Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
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Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up:
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After the reaction is complete, cool the mixture to room temperature.
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Remove the excess ethanol under reduced pressure using a rotary evaporator.
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Dissolve the residue in diethyl ether.
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Wash the ethereal solution sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Purification:
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Filter off the drying agent.
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Remove the diethyl ether by rotary evaporation.
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Purify the crude product by vacuum distillation to obtain pure diethyl tetrafluorosuccinate.
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Purification Workflow
The purification of the synthesized diethyl tetrafluorosuccinate is critical to remove unreacted starting materials, catalyst, and by-products. Vacuum distillation is the preferred method for high-boiling liquids that may decompose at atmospheric pressure.
Caption: Experimental workflow for the synthesis and purification of diethyl tetrafluorosuccinate.
Biological Activity and Applications
To date, there is no significant body of published research detailing the specific biological activities or signaling pathways directly involving diethyl tetrafluorosuccinate. The toxicology of many fluorinated organic compounds is an area of active research, but specific data for this compound is scarce.[4][5][6][7]
The primary utility of diethyl tetrafluorosuccinate is likely as a chemical intermediate in organic synthesis. The introduction of a tetrafluorosuccinyl moiety can be a strategic step in the synthesis of more complex molecules, leveraging the unique properties imparted by the fluorine atoms. Its applications may be found in the development of:
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Pharmaceuticals: As a building block for creating drug candidates with modified pharmacokinetic properties.[5]
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Agrochemicals: In the synthesis of novel pesticides and herbicides.
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Polymers and Materials Science: For the creation of specialty polymers with enhanced thermal stability and chemical resistance.
Conclusion
Diethyl tetrafluorosuccinate is a fluorinated ester with a distinct set of physical and chemical properties. While detailed biological studies are currently lacking, its structure suggests potential as a valuable intermediate in various fields of chemical synthesis. The provided information on its properties and a plausible synthetic route serves as a foundational guide for researchers and professionals interested in utilizing this compound in their work. Further research is warranted to fully elucidate its spectral characteristics, reactivity, and potential biological relevance.
References
- 1. DIETHYL TETRAFLUOROSUCCINATE | 377-71-9 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. DIETHYL TETRAFLUOROSUCCINATE CAS#: 377-71-9 [m.chemicalbook.com]
- 4. ag.state.mn.us [ag.state.mn.us]
- 5. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Lack of toxicity/carcinogenicity of monosodium succinate in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
